![molecular formula C18H24O2 B569550 (5β)-Estr-1-ene-3,17-dione CAS No. 101469-27-6](/img/no-structure.png)
(5β)-Estr-1-ene-3,17-dione
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Description
“(5β)-Estr-1-ene-3,17-dione” is a steroid compound. Steroids are a type of organic compound made up of four rings arranged in a specific molecular configuration . They are known to favor the development of masculine characteristics and also show profound effects on scalp and body hair in humans .
Synthesis Analysis
The synthesis of similar compounds involves complex biochemical processes. For instance, the CYP302A1 gene plays a critical role in the synthesis of ecdysone in insects . Another study mentions an improved synthesis of the (22 R )- and (22 S )-epimers of 3α,7α,12α,22-tetrahydroxy-5β-cholan-24-oic acid and 3α,7α,22-trihydroxy-5β-cholan-24-oic acid from cholic acid (CA) and chenodeoxycholic acid (CDCA), respectively .Molecular Structure Analysis
The detailed structure of similar compounds has been established by X-ray analysis . This reveals the presence of four fused rings with specific orientations of hydroxy groups and other atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For instance, Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry has been used for the analysis of lipids from a variety of classes . Ecdysteroids, which are polyhydroxylated sterols, have been isolated from natural sources and their semi-synthetic analogs obtained as a result of various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be quite diverse. For instance, the control of physicochemical properties is directly related to the notion of “compound quality” .Safety And Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (5β)-Estr-1-ene-3,17-dione involves the conversion of a starting material to an intermediate compound, which is then transformed into the final product through a series of reactions. The key steps in the synthesis pathway include oxidation, reduction, and dehydration reactions.", "Starting Materials": [ "Estrone", "Acetic anhydride", "Sodium acetate", "Chromium trioxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Estrone is dissolved in acetic anhydride and heated with a catalytic amount of sodium acetate to form estrone acetate.", "Step 2: The estrone acetate is then oxidized using chromium trioxide in acetic acid to form estrone-3-acetate.", "Step 3: The estrone-3-acetate is reduced using sodium borohydride in methanol to form (5β)-androstan-3β-ol-17-one.", "Step 4: The (5β)-androstan-3β-ol-17-one is oxidized using chromium trioxide in acetic acid to form (5β)-androstan-3,17-dione.", "Step 5: The (5β)-androstan-3,17-dione is then dehydrated using hydrochloric acid in ethanol to form (5β)-Estr-1-ene-3,17-dione." ] } | |
CAS RN |
101469-27-6 |
Product Name |
(5β)-Estr-1-ene-3,17-dione |
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.388 |
IUPAC Name |
(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11,13-16H,2,4,6-10H2,1H3/t11-,13+,14-,15-,16+,18+/m1/s1 |
InChI Key |
RQGGPWBODAZZPE-ARAASWILSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3C=CC(=O)C4 |
Origin of Product |
United States |
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